molecular formula C10H5F2NO3 B3388986 3-(2,4-Difluorophenyl)-1,2-oxazole-5-carboxylic acid CAS No. 901926-82-7

3-(2,4-Difluorophenyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B3388986
CAS No.: 901926-82-7
M. Wt: 225.15
InChI Key: KSVDLUJUAIVOLU-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a 2,4-difluorophenyl group at position 3 and a carboxylic acid moiety at position 3. This compound is structurally related to several analogs, which differ in substituent type, position, or heterocyclic modifications. Below, we provide a detailed comparison with similar compounds, supported by structural, electronic, and application-based analyses.

Properties

IUPAC Name

3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-5-1-2-6(7(12)3-5)8-4-9(10(14)15)16-13-8/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVDLUJUAIVOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NOC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluorobenzonitrile with hydroxylamine to form the corresponding oxime, which is then cyclized to the oxazole ring using an acid catalyst . The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(2,4-Difluorophenyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2.1.1 Halogen-Substituted Analogs
  • 3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
    • Structure : Features a 2,4-dichlorophenyl group and a partially saturated oxazole ring (4,5-dihydro).
    • Key Differences :
  • The dihydro-oxazole ring introduces conformational flexibility, which may reduce aromatic stabilization and metabolic resistance compared to the fully unsaturated oxazole in the target compound .

  • 3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

    • Structure : Mixed chloro-fluoro substitution at positions 2 and 3 on the phenyl ring.
    • Key Differences :
  • Electronic effects differ due to the combined electron-withdrawing (F) and moderately electron-withdrawing (Cl) groups, modulating the carboxylic acid’s acidity .
2.1.2 Positional Isomers
  • 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic Acid
    • Structure : Fluorine atoms at positions 2 and 6 on the phenyl ring.
    • Key Differences :
  • The 2,6-substitution creates a symmetrical spatial arrangement, reducing steric interactions compared to the asymmetrical 2,4-difluoro analog .
  • Altered electronic distribution may affect π-π stacking or hydrogen-bonding capabilities in receptor binding .

Heterocyclic Modifications

2.2.1 Oxazole vs. Oxadiazole Derivatives
  • 5-(2,3,5-Trifluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
    • Structure : Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring.
    • Key Differences :
  • The oxadiazole ring has higher aromaticity and nitrogen content, enhancing hydrogen-bond acceptor capacity.
2.2.2 Saturated vs. Unsaturated Rings
  • 3-(4-Bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
    • Structure : A bromophenyl-substituted dihydro-oxazole.
    • Key Differences :
  • Partial saturation reduces conjugation, lowering thermal stability and increasing susceptibility to oxidative degradation .
  • Bromine’s polarizability may enhance halogen bonding in molecular interactions .

Data Table: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight Substituent Positions (Phenyl) Heterocycle Type Key Properties/Applications
3-(2,4-Difluorophenyl)-1,2-oxazole-5-carboxylic Acid C₁₀H₅F₂NO₃ 225.15 2,4-difluoro 1,2-oxazole High metabolic stability, drug intermediate
3-(2,4-Dichlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid C₁₀H₇Cl₂NO₃ 268.07 2,4-dichloro 4,5-dihydro-1,2-oxazole Increased lipophilicity, reference standard
3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid C₁₀H₇ClFNO₃ 243.62 3-chloro, 2-fluoro 4,5-dihydro-1,2-oxazole Drug impurity reference
5-(2,3,5-Trifluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid C₉H₄F₃N₂O₃ 254.14 2,3,5-trifluoro 1,2,4-oxadiazole High aromaticity, pharmacological research

Biological Activity

Overview

3-(2,4-Difluorophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound characterized by its unique oxazole ring structure and the presence of a 2,4-difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory and anticancer properties.

  • IUPAC Name : this compound
  • Molecular Formula : C10H7F2NO3
  • CAS Number : 901926-82-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate enzyme activity and receptor interactions, leading to various biological effects. The oxazole ring enhances its binding affinity to these targets, making it a useful scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against several cancer cell lines, showing significant cytotoxic effects. The following table summarizes its anticancer activity:

Cell LineIC50 (µM)Reference
MCF-7 (Breast cancer)15.63
U-937 (Leukemia)<10
A549 (Lung cancer)0.12–2.78

In vitro studies indicate that the compound induces apoptosis in cancer cells, as evidenced by increased p53 expression and caspase-3 cleavage .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In preclinical models, it exhibited the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

  • Study on Anticancer Effects : A study conducted on various cancer cell lines demonstrated that this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin. Flow cytometry assays confirmed its role as an apoptosis inducer through dose-dependent mechanisms .
  • Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key amino acid residues in target receptors similar to established drugs like Tamoxifen. This interaction is crucial for its anticancer efficacy and highlights its potential as a lead compound for further development .

Comparative Analysis

When compared to similar compounds such as 2,4-Difluorophenylacetic acid and 2,4-Difluorophenylboronic acid, this compound demonstrates distinct biological activities due to the unique structural features imparted by the oxazole ring.

CompoundAnticancer ActivityUnique Features
This compoundHighOxazole ring; difluoro substitution
2,4-Difluorophenylacetic acidModerateLacks heterocyclic structure
2,4-Difluorophenylboronic acidLowPrimarily used in cross-coupling reactions

Q & A

Q. What are the typical synthetic routes for 3-(2,4-difluorophenyl)-1,2-oxazole-5-carboxylic acid?

The synthesis involves multi-step reactions, often starting with the condensation of 2,4-difluoroaniline with a preformed oxazole-carboxylic acid precursor. A common method employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine to activate the carboxylic acid group for amide bond formation. Solvents such as dichloromethane or DMF are used under anhydrous conditions. Post-reaction purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization is critical to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm aromatic proton environments and fluorine substitution patterns.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly to validate the oxazole ring geometry and fluorine positioning .
  • HPLC-MS : For purity assessment and molecular weight confirmation.
  • IR spectroscopy : To identify the carboxylic acid C=O stretch (~1700 cm1^{-1}) and oxazole ring vibrations .

Q. How does the compound’s stability vary under different storage conditions?

The carboxylic acid group makes it hygroscopic; storage in a desiccator at –20°C under nitrogen is recommended. Stability studies suggest degradation via hydrolysis of the oxazole ring under prolonged exposure to moisture or acidic/basic conditions. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis can quantify degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Catalyst screening : Test alternatives to EDCI, such as DCC (dicyclohexylcarbodiimide) or HATU, to enhance coupling efficiency.
  • Solvent optimization : Evaluate polar aprotic solvents (e.g., DMF vs. THF) for solubility and reaction kinetics.
  • Temperature control : Gradual addition of reagents at 0–5°C minimizes side reactions (e.g., oxazole ring opening).
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Contradictions may arise from dynamic processes (e.g., ring puckering) or crystal packing effects. Strategies include:

  • Variable-temperature NMR : To detect conformational flexibility.
  • DFT calculations : Compare experimental 19F^{19}\text{F} chemical shifts with computed values (using Gaussian or ORCA) to validate structural hypotheses.
  • Powder XRD : Assess whether crystalline vs. amorphous forms influence spectral discrepancies .

Q. What derivatization strategies enhance this compound’s utility in medicinal chemistry?

  • Amide formation : React the carboxylic acid with amines (e.g., benzylamine) using DIC/HOBt to create prodrug candidates.
  • Esterification : Protect the acid group with methyl or tert-butyl esters to improve membrane permeability for cellular assays.
  • Fluorine substitution : Introduce additional fluorine atoms via electrophilic aromatic substitution to modulate bioavailability .

Q. How can computational modeling predict biological activity?

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory studies).
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) based on the compound’s structure.
  • QSAR models : Correlate electronic descriptors (HOMO-LUMO gaps, Fukui indices) with experimental IC50_{50} values to guide SAR studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Difluorophenyl)-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
3-(2,4-Difluorophenyl)-1,2-oxazole-5-carboxylic acid

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